5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its formyl group at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of a 3-methyl-2,4-dioxobutanoic acid derivative with an amine, followed by cyclization, can yield the desired pyrrole compound. The reaction conditions typically involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity can be employed to optimize the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Major Products Formed
Oxidation: 5-Carboxy-3-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-Hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving pyrrole derivatives.
Medicine: Pyrrole derivatives have shown potential in the development of anti-cancer and anti-inflammatory drugs. This compound can be used as a precursor in the synthesis of such therapeutic agents.
Industry: It is employed in the production of dyes and pigments due to its ability to form stable colored compounds.
Mechanism of Action
The mechanism of action of 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with an additional methyl group at the 4-position.
5-Formyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 3-position.
3-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the formyl group at the 5-position.
Uniqueness
5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the pyrrole ring, which imparts distinct reactivity and potential for diverse chemical transformations. The methyl group at the 3-position further enhances its chemical properties and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(3-9)8-6(4)7(10)11/h2-3,8H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAECHZMQFYEKKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576965 | |
Record name | 5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134209-74-8 | |
Record name | 5-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.